molecular formula C10H7N3 B11914233 9H-Pyrrolo[2,3-f]quinoxaline

9H-Pyrrolo[2,3-f]quinoxaline

Katalognummer: B11914233
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: GBCQHWLWFBXAIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Pyrrolo[2,3-f]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, making it a versatile scaffold in medicinal chemistry and material science.

Analyse Chemischer Reaktionen

Types of Reactions: 9H-Pyrrolo[2,3-f]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other peroxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or quinoxaline rings .

Wissenschaftliche Forschungsanwendungen

9H-Pyrrolo[2,3-f]quinoxaline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9H-Pyrrolo[2,3-f]quinoxaline, particularly its derivatives, often involves inhibition of specific enzymes or receptors. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors can prevent the growth of tumor cells.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9H-Pyrrolo[2,3-f]quinoxaline stands out due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in medicinal chemistry and material science applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives further enhances its versatility.

Eigenschaften

Molekularformel

C10H7N3

Molekulargewicht

169.18 g/mol

IUPAC-Name

4H-pyrrolo[2,3-f]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-8-10(13-6-5-11-8)9-7(1)3-4-12-9/h1-6,11H

InChI-Schlüssel

GBCQHWLWFBXAIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C1=CC=C3C2=NC=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.